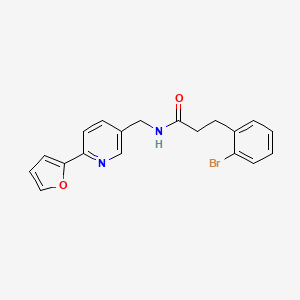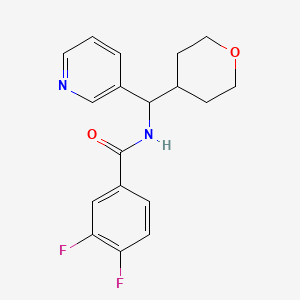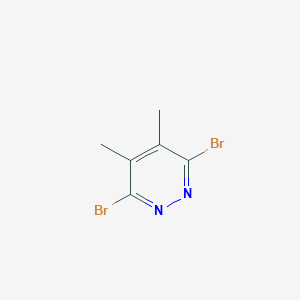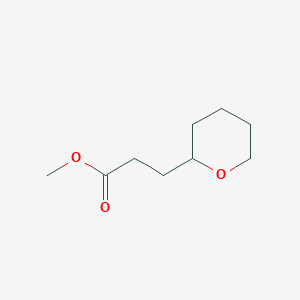![molecular formula C9H10F2O2 B2924607 1-[2-(Difluoromethoxy)phenyl]ethanol CAS No. 886859-40-1](/img/structure/B2924607.png)
1-[2-(Difluoromethoxy)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Difluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F2O2 . It has an average mass of 188.171 Da . The compound appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The molecular structure of “1-[2-(Difluoromethoxy)phenyl]ethanol” consists of a phenyl ring attached to an ethanol group via a difluoromethoxy group . The exact spatial configuration would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“1-[2-(Difluoromethoxy)phenyl]ethanol” is a colorless to yellow liquid or semi-solid . Its molecular formula is C9H10F2O2, and it has an average mass of 188.171 Da . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its difluoromethoxy group is particularly useful in introducing fluorine atoms into target molecules, which can significantly alter the chemical and physical properties of the final compounds, such as increased stability and bioavailability .
Pharmaceutical Research
In drug development, 1-[2-(Difluoromethoxy)phenyl]ethanol is valuable for creating fluorinated analogs of therapeutic agents. Fluorine atoms can enhance the binding affinity of drugs to their targets, improve metabolic stability, and increase lipophilicity, which is beneficial for crossing biological membranes .
Material Science
The compound’s unique structure allows it to be used in the development of new materials, including polymers and coatings. Its ability to interact with other chemical groups can lead to materials with improved durability, resistance to solvents, and thermal stability .
Analytical Chemistry
As a standard or reference compound, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in various analytical techniques, including chromatography and spectroscopy, to identify or quantify similar compounds in complex mixtures .
Agrochemical Formulation
The difluoromethoxy group is also found in certain pesticides and herbicides. This compound could be used in the synthesis of new agrochemicals that require fluorinated phenyl rings for enhanced activity and selectivity .
Chemical Synthesis Optimization
Researchers utilize 1-[2-(Difluoromethoxy)phenyl]ethanol to study and optimize chemical reactions. Its presence can influence reaction pathways, yields, and the formation of desired products, making it a valuable tool in developing more efficient synthetic methods .
Environmental Science
In environmental studies, this compound can be used to trace the environmental fate of similar organic pollutants. Its stability and detectability make it suitable for monitoring and studying pollutant degradation in various ecosystems .
Biochemistry Research
Finally, 1-[2-(Difluoromethoxy)phenyl]ethanol can be used in biochemistry for probing the structure and function of enzymes that interact with fluorinated compounds. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Wirkmechanismus
Target of Action
It’s structurally related to 1-(2-(difluoromethoxy)phenyl)ethanone , which might suggest similar targets or interactions
Mode of Action
It’s known that the difluoromethoxy group can influence the reactivity and binding affinity of compounds . The compound might interact with its targets, leading to changes in their function or activity. More detailed studies are required to elucidate the precise interactions and resulting changes.
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCMEBGZPSFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)phenyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)
![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)




![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)